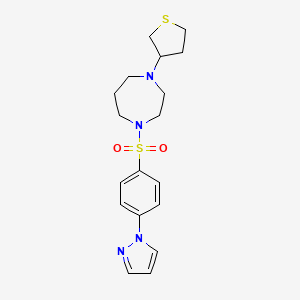

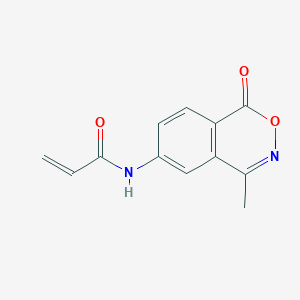

![molecular formula C16H19ClN4O B2442033 2-chloro-N-[1-(5-méthyl-1H-pyrazol-3-yl)pipéridin-4-yl]benzamide CAS No. 2034208-07-4](/img/structure/B2442033.png)

2-chloro-N-[1-(5-méthyl-1H-pyrazol-3-yl)pipéridin-4-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mécanisme D'action

Mode of Action

Benzimidazole compounds are known to interact with their targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Benzimidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide in lab experiments include its high affinity for the dopamine D3 receptor, which makes it a potent modulator of the dopamine signaling pathway. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its long-term effects.

Orientations Futures

There are several future directions for the study of 2-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide. One of the significant areas of research is the development of more potent and selective modulators of the dopamine D3 receptor. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Additionally, further studies are needed to determine the long-term effects of this compound and its potential toxicity.

Conclusion:

2-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. Future research directions include the development of more potent and selective modulators of the dopamine D3 receptor and the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders.

Méthodes De Synthèse

The synthesis of 2-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide has been achieved using different methods. One of the commonly used methods involves the reaction of 2-chlorobenzoyl chloride with 1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine in the presence of a base such as triethylamine. The reaction mixture is then refluxed in a suitable solvent such as dichloromethane, and the product is isolated through filtration and purification steps.

Applications De Recherche Scientifique

- Les dérivés de l'imidazole ont été étudiés pour leurs effets antitumoraux potentiels. Par exemple, le 2-(5-butyl-3-chloro-1-substitué-1H-pyrrol-2-yl)-1H-benzo[d]imidazole a été synthétisé et évalué pour son activité antitumorale contre les cellules cancéreuses HeLa . Des études supplémentaires pourraient explorer les mécanismes spécifiques sous-jacents à cet effet.

- Les composés contenant de l'imidazole présentent souvent des activités antibactériennes et antifongiques. Les dérivés synthétisés de ce composé peuvent être prometteurs pour lutter contre les maladies infectieuses .

- Le composé peut servir d'intermédiaire pour les colorants fluorescents, en particulier dans la recherche sur le marquage et l'imagerie biologiques . Les chercheurs peuvent explorer son potentiel dans le développement de nouveaux agents d'imagerie.

- Les dérivés de l'imidazole jouent un rôle dans la biologie végétale. Par exemple, l'acide indole-3-acétique, une hormone végétale produite à partir de la dégradation du tryptophane, contient un fragment indole. Bien qu'il ne soit pas directement lié au composé mentionné, la compréhension d'analogues comme ceux-ci peut inspirer de nouvelles recherches .

- L'imidazole est un synthon polyvalent dans le développement de médicaments. Les médicaments disponibles dans le commerce contenant un cycle 1,3-diazole démontrent son importance. Parmi les exemples, citons la clémizole (antihistaminique), l'oméprazole (anti-ulcéreux) et le métronidazole (antibactérien). Les chercheurs peuvent explorer les modifications de ce composé pour obtenir de nouveaux candidats médicaments .

Activité Antitumorale

Propriétés Antibactériennes et Antifongiques

Intermédiaires de Colorants Fluorescents

Analogues d'Hormones Végétales

Développement de Médicaments

Analyse Biochimique

Biochemical Properties

It is known that the crystal structure of similar compounds is stabilized by N–H···O and C–H···O interactions . These interactions could potentially influence the way 2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide interacts with enzymes, proteins, and other biomolecules.

Cellular Effects

Preliminary bioassays indicate that similar compounds have shown activity against the tobacco mosaic virus (TMV) with different in vivo and in vitro modes . This suggests that 2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide may also have antiviral properties and could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown promising activity over time in both in vitro and in vivo studies .

Propriétés

IUPAC Name |

2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O/c1-11-10-15(20-19-11)21-8-6-12(7-9-21)18-16(22)13-4-2-3-5-14(13)17/h2-5,10,12H,6-9H2,1H3,(H,18,22)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHMJFLEVWBMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

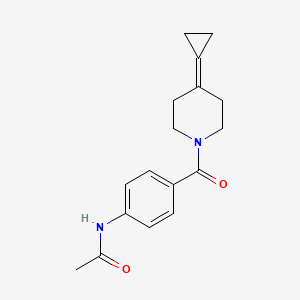

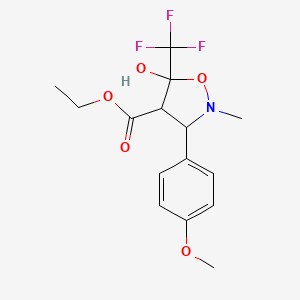

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2441950.png)

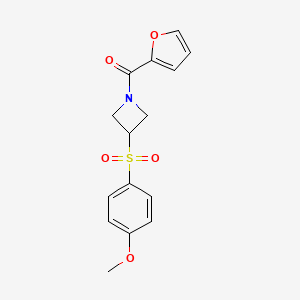

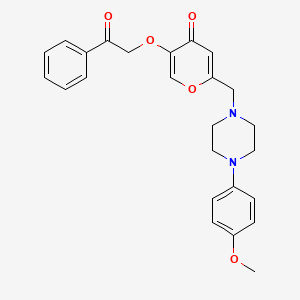

![[(2-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B2441953.png)

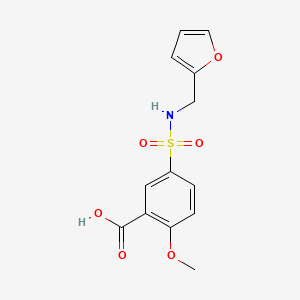

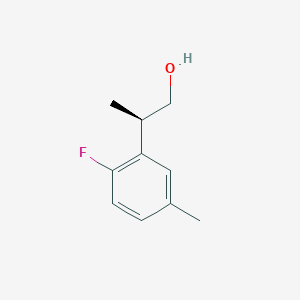

![6-ethyl-5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2441955.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate](/img/structure/B2441964.png)

![3-butyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B2441973.png)